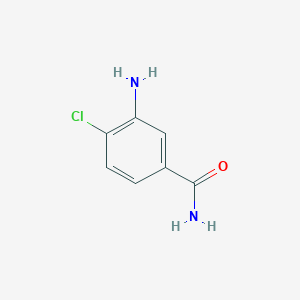![molecular formula C13H15NO4 B010164 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate CAS No. 51727-47-0](/img/structure/B10164.png)
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate (PAMA) is a monomer used in the synthesis of polymers with various applications in the field of biomedicine and material science. PAMA has been extensively studied for its unique properties, which include biocompatibility, biodegradability, and tunable mechanical properties.
科学研究应用
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has been used in various scientific research applications, including drug delivery, tissue engineering, and biosensors. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to be effective drug carriers due to their biocompatibility and ability to encapsulate hydrophobic drugs. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels have also been used in tissue engineering applications due to their ability to mimic the mechanical properties of natural tissues. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based biosensors have been developed for the detection of various biomolecules, including glucose and cholesterol.
作用机制
The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers depends on their specific application. In drug delivery applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers encapsulate drugs and release them in a controlled manner, either through diffusion or degradation of the polymer matrix. In tissue engineering applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels provide a scaffold for cell growth and tissue regeneration. In biosensor applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are used as a transducer to convert the biochemical signal into a measurable signal.
生化和生理效应
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to have minimal toxicity and are biocompatible with various cell types. In vitro studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels support cell growth and proliferation. In vivo studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are biodegradable and do not elicit an immune response.
实验室实验的优点和局限性
One advantage of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their tunable mechanical properties, which can be adjusted by varying the monomer ratio or crosslinking density. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have a high loading capacity for hydrophobic drugs. However, one limitation of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their sensitivity to pH and temperature, which can affect their stability and drug release kinetics.
未来方向
For 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers include the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers could be used in combination with other materials, such as nanoparticles or peptides, to enhance their properties. Further research is also needed to investigate the long-term effects of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers in vivo and their potential for clinical translation.
In conclusion, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate is a versatile monomer with various applications in the field of biomedicine and material science. Its unique properties, including biocompatibility, biodegradability, and tunable mechanical properties, make it a promising candidate for the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers and their future applications.
合成方法
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 4-aminobenzoic acid, followed by esterification with 2-hydroxyethyl methacrylate. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.
属性
CAS 编号 |
51727-47-0 |
|---|---|
产品名称 |
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate |
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
InChI 键 |
UQFMGLLQCSSNQM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
规范 SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
其他 CAS 编号 |
51727-47-0 |
同义词 |
2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid, |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



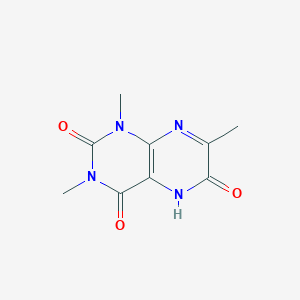
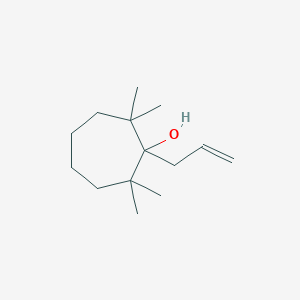
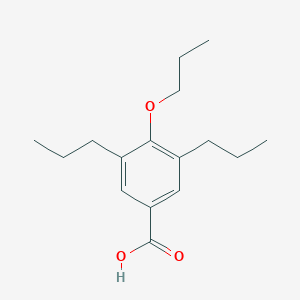
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
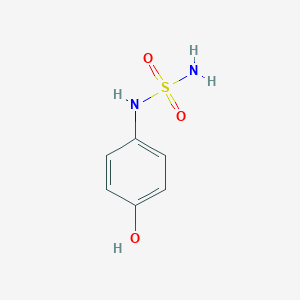
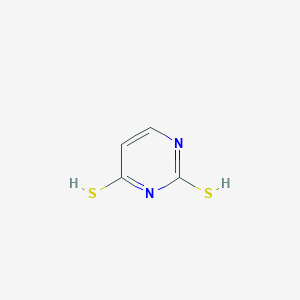
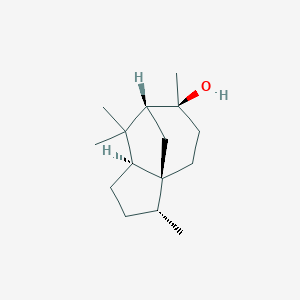
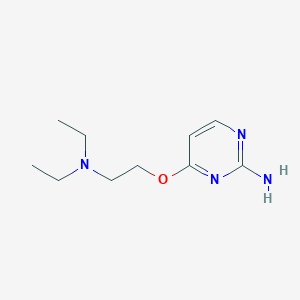
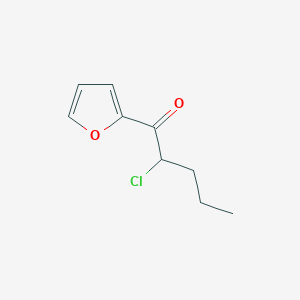


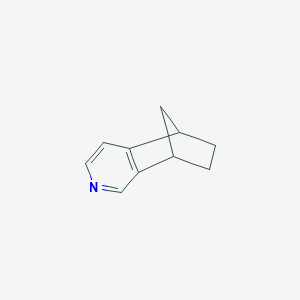
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
